molecular formula C15H25N3O8P2 B14065961 N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate

N4-(6-methoxy-8-quinolinyl)pentane-1,4-diamine; phosphono dihydrogen phosphate

Cat. No.: B14065961
M. Wt: 437.32 g/mol
InChI Key: OFJJGJVDRQTHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primaquine diphosphate is an antimalarial agent belonging to the 8-aminoquinoline class. It is primarily used to prevent the relapse of malaria caused by Plasmodium vivax and Plasmodium ovale. This compound is also effective in preventing the transmission of Plasmodium falciparum by targeting the gametocytes . Primaquine diphosphate is known for its ability to eliminate hypnozoites, the dormant liver forms of the parasite, thus providing a radical cure for malaria .

Preparation Methods

The synthesis of primaquine diphosphate involves several steps. One method includes the reaction of methyl vinyl ketone with nitromethane to prepare 5-amylnitrite-2-ketone. This intermediate then undergoes a condensation reaction with 6-methoxyl-8-aminoquinoline to form an imine intermediate. The imine intermediate is subsequently reduced to produce primaquine, which is then acidified with phosphoric acid to form primaquine diphosphate . Industrial production methods often involve recrystallization to obtain the final product .

Chemical Reactions Analysis

Primaquine diphosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include carboxy-primaquine and primaquine carbamoyl-glucuronide . The compound also undergoes thermal decomposition, which can be studied using techniques like differential scanning calorimetry and thermogravimetry .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H25N3O8P2

Molecular Weight

437.32 g/mol

IUPAC Name

4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine;phosphono dihydrogen phosphate

InChI

InChI=1S/C15H21N3O.H4O7P2/c1-11(5-3-7-16)18-14-10-13(19-2)9-12-6-4-8-17-15(12)14;1-8(2,3)7-9(4,5)6/h4,6,8-11,18H,3,5,7,16H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

OFJJGJVDRQTHNH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN)NC1=C2C(=CC(=C1)OC)C=CC=N2.OP(=O)(O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.